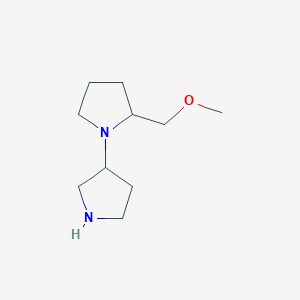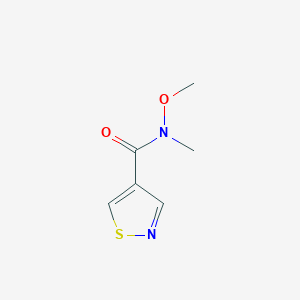
(2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol is an organic compound with a complex structure that includes a chlorinated phenyl ring and methoxypropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol typically involves multiple steps. One common method starts with the chlorination of a phenyl ring, followed by the introduction of methoxypropyl groups through nucleophilic substitution reactions. The final step involves the reduction of the intermediate compound to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
Chemistry
In chemistry, (2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated phenyl rings and methoxypropyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its chemical properties make it suitable for various applications, including coatings, adhesives, and resins.
作用机制
The mechanism of action of (2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
相似化合物的比较
Similar Compounds
- (2-Chloro-3,5-dimethoxyphenyl)methanol
- (2-Chloro-3,5-bis(2-methoxyethyl)phenyl)methanol
- (2-Chloro-3,5-bis(4-methoxybutyl)phenyl)methanol
Uniqueness
(2-Chloro-3,5-bis(3-methoxypropyl)phenyl)methanol is unique due to the specific positioning of the methoxypropyl groups and the presence of the chlorine atom. This unique structure imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from similar compounds.
属性
分子式 |
C15H23ClO3 |
|---|---|
分子量 |
286.79 g/mol |
IUPAC 名称 |
[2-chloro-3,5-bis(3-methoxypropyl)phenyl]methanol |
InChI |
InChI=1S/C15H23ClO3/c1-18-7-3-5-12-9-13(6-4-8-19-2)15(16)14(10-12)11-17/h9-10,17H,3-8,11H2,1-2H3 |
InChI 键 |
SIWVANHEDJXHIX-UHFFFAOYSA-N |
规范 SMILES |
COCCCC1=CC(=C(C(=C1)CO)Cl)CCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


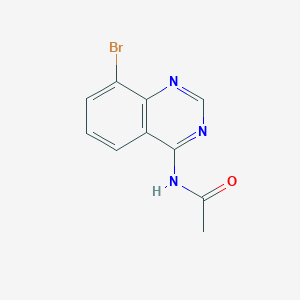



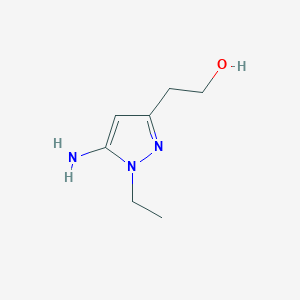
![2-[(4-Ethylphenyl)methyl]thiophen-3-ol](/img/structure/B13874900.png)
![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
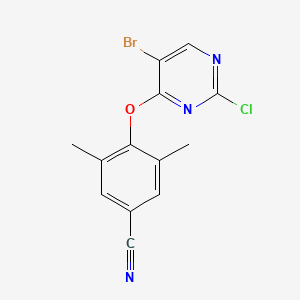
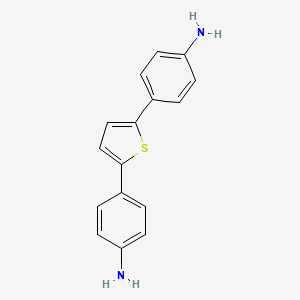
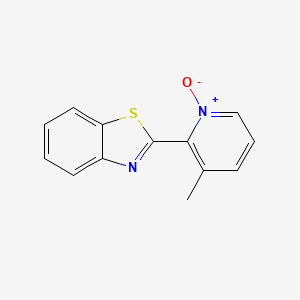
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
